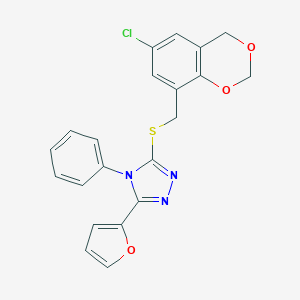
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, commonly known as CBT-FPhS, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of CBT-FPhS involves the inhibition of MAGL, which is a serine hydrolase enzyme that catalyzes the hydrolysis of monoacylglycerols. MAGL is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
CBT-FPhS has been shown to have several biochemical and physiological effects. It has been found to inhibit MAGL activity in various in vitro and in vivo models, leading to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CBT-FPhS is its potent inhibition of MAGL, which has been shown to have therapeutic potential in various diseases. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using CBT-FPhS in lab experiments. For example, the compound is relatively new, and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis of CBT-FPhS is a multistep process, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the research and development of CBT-FPhS. One potential application is in the treatment of pain and inflammation. Inhibition of MAGL has been shown to have analgesic and anti-inflammatory effects, and CBT-FPhS has the potential to be developed into a new class of painkillers. Another potential application is in the treatment of cancer. Endocannabinoids have been shown to have anti-tumor effects, and inhibition of MAGL has been shown to increase endocannabinoid levels. CBT-FPhS has the potential to be developed into a new class of anti-cancer agents. Overall, CBT-FPhS is a promising compound that has the potential to be developed into a new class of therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of CBT-FPhS involves a multistep process that begins with the preparation of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This is followed by the reaction of the thiol with (6-chloro-4H-1,3-benzodioxin-8-yl)methyl chloride to obtain the desired product, CBT-FPhS. The synthesis of CBT-FPhS has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques.
Aplicaciones Científicas De Investigación
CBT-FPhS has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of an enzyme called monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, inflammation, and appetite. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases, including pain, inflammation, and cancer.
Propiedades
Fórmula molecular |
C21H16ClN3O3S |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
Clave InChI |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
SMILES canónico |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)